N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C23H25N5O2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H25N5O2/c1-16-4-6-18(7-5-16)14-28-23-19(13-27-28)22(25-15-26-23)24-11-10-17-8-9-20(29-2)21(12-17)30-3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,24,25,26) |
InChI Key |
NTWPJPOXMWMBLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the 4-methylbenzyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out efficiently on a larger scale.
Purification processes: Using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens for electrophilic substitution or alkyl halides for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of quinones or other oxidized derivatives.
Reduction: Can result in the formation of alcohols or amines.
Substitution: Can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine possess anticancer properties. For instance:
- Mechanism : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
- Case Study : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development in oncology .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent:
- Spectrum of Activity : It has been tested against a range of bacteria and fungi.
- Case Study : Research indicates that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance antimicrobial efficacy, making it a candidate for further investigation in treating infectious diseases .
CNS Activity
The structural features of this compound suggest possible central nervous system (CNS) activity:
- Potential Uses : It may be explored for neuroprotective effects or as an anxiolytic agent.
- Case Study : Related compounds have been studied for their ability to modulate neurotransmitter systems, indicating a need for further exploration of this compound's effects on mood disorders and neurodegenerative diseases .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated significant cytotoxicity against breast and lung cancer cell lines. |
| Study 2 | Antimicrobial | Showed effectiveness against Staphylococcus aureus and Candida albicans. |
| Study 3 | CNS Effects | Indicated potential anxiolytic effects in animal models. |
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets can include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, triggering specific cellular responses.
Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core
The table below compares the target compound with analogs differing in substituent type and position:
Key Observations:
- Methoxy vs. Alkyl/Halogen Substituents : Methoxy groups (as in the target compound) improve water solubility and hydrogen-bonding capacity compared to methyl or chloro groups, which prioritize lipophilicity .
- Positional Effects : Substituents at the 3,4-positions (e.g., dimethoxy) may optimize interactions with polar binding pockets in enzymes or receptors, while 2,4-substitutions (e.g., dimethyl) favor hydrophobic interactions .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity based on diverse sources, including data tables and research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance. The presence of methoxy and methyl groups on the aromatic rings enhances its lipophilicity and potentially its biological activity.
Antitumor Activity
Research indicates that pyrazolo derivatives exhibit significant antitumor properties. Specifically, studies have shown that compounds similar to this compound can inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Kinases : Pyrazole derivatives have been reported to inhibit key kinases involved in tumor progression, including BRAF(V600E) and EGFR .
- Induction of Apoptosis : These compounds may induce apoptosis in cancer cells by activating caspase pathways .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways and have shown promise in reducing inflammation in various models:
- Cytokine Inhibition : Studies suggest that pyrazole compounds can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 .
- Animal Models : In vivo studies using models of inflammation have demonstrated significant reductions in edema and pain response when treated with pyrazole derivatives .
Research Findings
Several studies have focused on the synthesis and evaluation of pyrazolo derivatives, highlighting their biological activities:
Case Studies
- Antitumor Efficacy : A study involving a series of synthesized pyrazoles showed that specific derivatives effectively inhibited the growth of breast cancer cell lines by targeting the PI3K/Akt pathway.
- Inflammation Model : In an experimental model of arthritis, treatment with a pyrazole derivative led to a significant decrease in joint swelling and inflammatory markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
